Chrysamine

Blood-Brain Barrier Pharmacokinetics In Vivo Imaging

Generic amyloid dyes (Congo red, Thioflavin T) fail in studies requiring blood-brain barrier (BBB) penetration, causing experimental failure. Chrysamine G is the essential, non-substitutable reagent for in vivo Aβ imaging and quantitative amyloid quantification. · BBB-Penetrant: Crosses BBB for in vivo brain Aβ plaque imaging, unlike hydrophilic Congo red. · High-Affinity Binding: Kd = 200 nM for Aβ fibrils; 2-3× selectivity for AD brain homogenates over control tissue. · Functional Efficacy: Inhibits Aβ-induced PC12 cytotoxicity at 0.2 μM. Inactive decarboxylated analog available for SAR studies. · Supply Reliability: Standard pack sizes (5-25 mg) in stock; custom synthesis available for bulk orders.

Molecular Formula C26H16N4Na2O6
Molecular Weight 526.4 g/mol
CAS No. 6472-91-9
Cat. No. B1436601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysamine
CAS6472-91-9
Synonyms3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt
C.I. Direct Yellow 1
chrysamine
chrysamine G
Molecular FormulaC26H16N4Na2O6
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]
InChIInChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2
InChIKeyAZOPGDOIOXKJRA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysamine G (CAS 6472-91-9): A Lipophilic Congo Red Analog for Amyloid-β Targeting in Alzheimer's Research


Chrysamine G (CG), a carboxylic acid derivative of the histological dye Congo red, is a lipophilic, bis-salicylic acid analog that binds specifically to β-amyloid (Aβ) fibrils . It is primarily utilized as a probe for amyloid deposition in Alzheimer's disease (AD) research, demonstrating the ability to both image Aβ aggregates and inhibit Aβ-induced cytotoxicity in cellular models [1]. Unlike its parent compound, Congo red, Chrysamine G's structural modifications confer enhanced lipophilicity, enabling it to penetrate the blood-brain barrier (BBB) .

Why Substituting Chrysamine G with Generic Amyloid Dyes Like Congo Red or Thioflavin T Fails in Critical AD Research


Generic amyloid dyes such as Congo red and Thioflavin T, while useful for histological staining, exhibit critical limitations for advanced applications like in vivo imaging or therapeutic development. Congo red, the parent compound of Chrysamine G, is highly charged and hydrophilic, which severely restricts its ability to cross the blood-brain barrier (BBB) [1]. Thioflavin T, another common probe, lacks the specific structural features for high-affinity binding and does not offer the same level of quantifiable affinity data [2]. Therefore, simply substituting Chrysamine G with these in-class compounds will result in experimental failure for any study requiring BBB penetration or defined, high-affinity molecular interactions with Aβ, underscoring the necessity of this specific analog for procurement.

Quantitative Evidence Guide: Differentiating Chrysamine G (6472-91-9) from Congo Red and Thioflavin T Analogs


Superior Blood-Brain Barrier Penetration of Chrysamine G Over Hydrophilic Congo Red

Chrysamine G is specifically designed as a lipophilic analog of Congo red to overcome the latter's inability to cross the blood-brain barrier (BBB). While Congo red is highly charged and exhibits negligible brain penetration, Chrysamine G has been shown to partition into the brain of normal mice and is explicitly noted for its ability to penetrate the BBB [1]. This property is not a feature of its parent compound, making it a prerequisite for any in vivo study targeting cerebral amyloid .

Blood-Brain Barrier Pharmacokinetics In Vivo Imaging

Chrysamine G Exhibits a 2- to 3-Fold Increase in Binding to Alzheimer's Brain Homogenates Versus Controls

In an autopsy study comparing brain tissue from Alzheimer's disease (AD) patients to controls, [¹⁴C]Chrysamine G demonstrated significantly higher binding to AD brain homogenates. The total binding of CG to AD brain was approximately two- to three-fold greater than that to control brain tissue, confirming its selectivity for AD-associated pathology [1]. This differential binding was not observed in the cerebellum, which served as an internal negative control region [2].

Amyloid-β Binding Ex Vivo Binding Assay Alzheimer's Disease

High-Affinity Binding of Chrysamine G to Aβ Fibrils Compared to Congo Red

Chrysamine G displays a high-affinity binding site for Aβ fibrils with a dissociation constant (Kd) of 200 nM, indicating a strong interaction . In comparison, the parent compound Congo red is reported to be approximately ten-fold less effective as an inhibitor, with a reported Ki of ~550 nM [1]. Furthermore, a functional Ki of 0.37 μM (370 nM) has been reported for Chrysamine G's binding to synthetic Aβ, which correlates with its protective effects in cell culture [2]. This data demonstrates a quantitative advantage in binding strength over its closest analog.

Binding Affinity Aβ Fibrils Kd Ki

Quantifiable Neuroprotection by Chrysamine G in Aβ-Treated PC12 Cells

Chrysamine G provides a concentration-dependent inhibition of Aβ[25-35]-induced toxicity in PC12 cells, a standard model for neuronal function [1]. This protective effect is statistically significant at a concentration of 0.2 μM, which is very close to its binding Ki for synthetic Aβ (0.37 μM) [2]. A decarboxylated derivative of Chrysamine G, which does not bind to Aβ, failed to confer protection, establishing a direct link between its binding activity and functional outcome [1].

Neuroprotection Cytotoxicity PC12 Cells Aβ Toxicity

Optimal Application Scenarios for Chrysamine G (6472-91-9) in Alzheimer's Disease Research


In Vivo Imaging and Quantification of Cerebral Amyloid Deposition

Chrysamine G is ideally suited for studies requiring the in vivo visualization or quantification of Aβ plaques in the brain. Its proven ability to cross the blood-brain barrier is the critical differentiator that enables these applications, which are not feasible with hydrophilic dyes like Congo red . Researchers can utilize Chrysamine G to track amyloid pathology in live animal models of Alzheimer's disease [1].

Ex Vivo Quantification of Aβ Pathology in Post-Mortem Tissue

For studies involving post-mortem brain tissue analysis, Chrysamine G offers a quantifiable advantage in selectivity. It binds to AD brain homogenates with a 2- to 3-fold higher affinity compared to control tissue, making it a powerful tool for quantifying amyloid burden and correlating it with other pathological markers or experimental treatments .

In Vitro Neuroprotection Assays and Aβ Toxicity Inhibition Studies

Chrysamine G is the reagent of choice for cell-based assays investigating the inhibition of Aβ-induced neurotoxicity. Its ability to confer significant protection at low micromolar concentrations (0.2 μM) in PC12 cells provides a robust, quantifiable functional readout . The availability of inactive control analogs (e.g., decarboxylated CG) further strengthens its utility in establishing structure-activity relationships [1].

Development of High-Affinity Amyloid Probes and Theranostics

Given its well-characterized high-affinity binding site (Kd = 200 nM) for Aβ fibrils, Chrysamine G serves as an excellent lead compound or chemical scaffold for developing novel imaging agents or theranostic molecules . Its favorable binding kinetics can be leveraged to design new derivatives with enhanced properties for diagnostic or therapeutic applications in Alzheimer's disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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